Cas no 81740-18-3 (1-N-Boc-3-Fluoroaniline)

1-N-Boc-3-Fluoroaniline structure
1-N-Boc-3-Fluoroaniline structure
Nome do Produto:1-N-Boc-3-Fluoroaniline
N.o CAS:81740-18-3
MF:C11H14FNO2
MW:211.232766628265
MDL:MFCD04035656
CID:821677
PubChem ID:2783370

1-N-Boc-3-Fluoroaniline Propriedades químicas e físicas

Nomes e Identificadores

    • 1-N-Boc-3-Fluoroaniline
    • 1-N-Boc-3-Fluoro-Aniline
    • 3-FLUOROANILINE, N-BOC PROTECTED
    • N-(tert-Butoxycarbonyl)-3-fluoroaniline
    • N-Boc-3-fluoroaniline
    • 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate (ACI)
    • Carbamic acid, (3-fluorophenyl)-, 1,1-dimethylethyl ester (9CI)
    • Tert-Butyl 3-fluorophenylcarbamate
    • SCHEMBL5474962
    • EN300-212285
    • 81740-18-3
    • tert-butyl N-(3-fluorophenyl)carbamate
    • tert-Butyl (3-fluorophenyl)carbamate
    • DTXSID80382614
    • (3-Fluoro-phenyl)-carbamic acid tert-butyl ester
    • MFCD04035656
    • tert-Butyl(3-fluorophenyl)carbamate
    • PS-8005
    • AKOS009158199
    • Carbamic acid, (3-fluorophenyl)-, 1,1-dimethylethyl ester
    • ZTELOKGOCXECBW-UHFFFAOYSA-N
    • CS-0171895
    • MDL: MFCD04035656
    • Inchi: 1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
    • Chave InChI: ZTELOKGOCXECBW-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=C(F)C=CC=1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 211.101
  • Massa monoisotópica: 211.101
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 225
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 38.3A^2

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.156±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 123-124 ºC
  • Ponto de ebulição: 231.6±23.0 ºC (760 Torr),
  • Ponto de Flash: 93.9±22.6 ºC,
  • Índice de Refracção: 1.526
  • Solubilidade: Almost insoluble (0.091 g/l) (25 º C),
  • Pressão de vapor: No data available

1-N-Boc-3-Fluoroaniline Informações de segurança

1-N-Boc-3-Fluoroaniline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-212285-0.1g
tert-butyl N-(3-fluorophenyl)carbamate
81740-18-3 95%
0.1g
$19.0 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N858584-1g
1-N-Boc-3-Fluoro-Aniline
81740-18-3 97%
1g
¥153.00 2022-09-01
AstaTech
66791-25/G
1-N-BOC-3-FLUORO-ANILINE
81740-18-3 98%
25g
$77 2023-09-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N304713-25g
1-N-Boc-3-Fluoroaniline
81740-18-3 97%
25g
¥1668.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N30640-5g
1-N-Boc-3-Fluoroaniline
81740-18-3 97%
5g
¥209.0 2024-07-19
TRC
B601240-250mg
1-N-Boc-3-Fluoroaniline
81740-18-3
250mg
$ 50.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242535-1g
tert-Butyl(3-fluorophenyl)carbamate
81740-18-3 98%
1g
¥74.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242535-250mg
tert-Butyl(3-fluorophenyl)carbamate
81740-18-3 98%
250mg
¥45.00 2024-07-28
Fluorochem
040616-100g
1-N-Boc-3-Fluoro-aniline
81740-18-3 98%
100g
£294.00 2022-03-01
Enamine
EN300-212285-2.5g
tert-butyl N-(3-fluorophenyl)carbamate
81740-18-3 95%
2.5g
$29.0 2023-09-16

1-N-Boc-3-Fluoroaniline Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Ethanol
Referência
Ligand-Promoted meta-C-H Amination and Alkynylation
Wang, Peng; Li, Gen-Cheng; Jain, Pankaj; Farmer, Marcus E.; He, Jian; et al, Journal of the American Chemical Society, 2016, 138(42), 14092-14099

Synthetic Routes 2

Condições de reacção
Referência
Preparation and electrophilic trapping of 7-lithiated benzoxazoles generated via benzyne cyclization
Clark, Robin D.; Caroon, Joan M., Journal of Organic Chemistry, 1982, 47(14), 2804-6

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Referência
Comparative catalytic C-H vs. C-Si activation of arenes with Pd complexes directed by urea or amide groups
Rauf, Waqar; Thompson, Amber L.; Brown, John M., Chemical Communications (Cambridge, 2009, (26), 3874-3876

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Tetraethylammonium tetrafluoroborate Solvents: Acetonitrile ;  rt
Referência
Organocatalyzed photoelectrochemical C-H amination of arenes
Hou, Zhong-Wei; Yan, Hong; Song, Jinshuai; Xu, Hai-Chao, ChemRxiv, 2021, 1, 1-4

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  10 min, 25 °C; 4 - 24 h, 25 °C
Referência
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst
Xiong, Xiaodong; Yeung, Ying-Yeung, Angewandte Chemie, 2016, 55(52), 16101-16105

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Lithium tetrafluoroborate Solvents: Ethyl acetate ,  Hexafluorobenzene ;  2 h, 90 °C
Referência
LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions
Zhang, Hongjin; Wu, Jianbo; Zhang, Xingxian ; Fan, Mengyang, Journal of Organic Chemistry, 2023, 88(17), 12826-12834

Synthetic Routes 7

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  45 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Formation of hindered arylcarbamates using alkyl aryl carbonates under highly reactive conditions
Shahsavari, Shahien; Gooding, James; Wigstrom, Travis; Fang, Shiyue, ChemistrySelect, 2017, 2(13), 3959-3963

Synthetic Routes 8

Condições de reacção
1.1 Solvents: Ethanol ;  rt
Referência
Ligand-Promoted Meta-C-H Arylation of Anilines, Phenols, and Heterocycles
Wang, Peng; Farmer, Marcus E.; Huo, Xing; Jain, Pankaj; Shen, Peng-Xiang; et al, Journal of the American Chemical Society, 2016, 138(29), 9269-9276

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Tetraethylammonium tetrafluoroborate Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Acetonitrile ;  rt
Referência
Photoelectrocatalytic C-H amination of arenes
Hou, Zhong-Wei; Yan, Hong; Song, Jinshuai; Xu, Hai-Chao, Green Chemistry, 2023, 25(20), 7959-7962

1-N-Boc-3-Fluoroaniline Raw materials

1-N-Boc-3-Fluoroaniline Preparation Products

1-N-Boc-3-Fluoroaniline Literatura Relacionada

Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.